{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine
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Overview
Description
{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylpyrrole with a suitable pyridine derivative under controlled conditions. The reaction is often catalyzed by a transition metal such as palladium or copper, and the conditions may include the use of a base like potassium carbonate in a solvent such as dimethylformamide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role as an enzyme inhibitor, particularly in pathways related to cancer and inflammation.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer, due to its ability to inhibit specific receptors and enzymes.
Industry: Utilized in the development of new materials with unique electronic properties
Mechanism of Action
The mechanism of action of {2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. It often acts as an inhibitor by binding to the active site of the target protein, thereby blocking its activity. This inhibition can disrupt critical signaling pathways involved in disease progression, such as the fibroblast growth factor receptor (FGFR) pathway in cancer .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused to another nitrogen-containing ring and exhibit different biological activities, such as kinase inhibition.
Uniqueness
{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to inhibit specific enzymes and receptors makes it a valuable compound in medicinal chemistry, particularly for developing targeted therapies .
Properties
Molecular Formula |
C9H11N3 |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
(2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine |
InChI |
InChI=1S/C9H11N3/c1-6-4-7-2-3-8(5-10)12-9(7)11-6/h2-4H,5,10H2,1H3,(H,11,12) |
InChI Key |
WWHCHBLDJCTRJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)N=C(C=C2)CN |
Origin of Product |
United States |
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